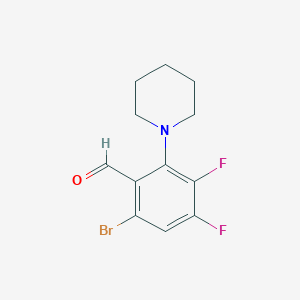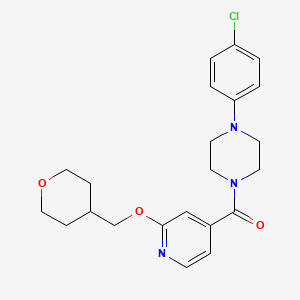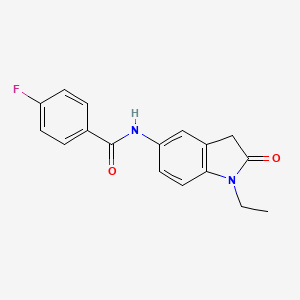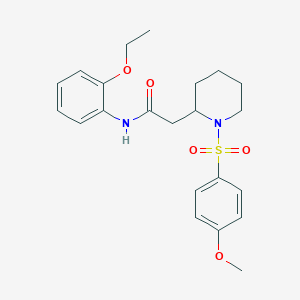![molecular formula C17H21NO4 B2499897 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide CAS No. 1421456-88-3](/img/structure/B2499897.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enamide-benzyne-[2 + 2] Cycloaddition
The research on benzyne-[2 + 2] cycloadditions with enamides has led to a novel method for the synthesis of nitrogen heterocycles through a highly stereoselective tandem [2 + 2] cycloaddition-pericyclic ring-opening-intramolecular-N-tethered-[4 + 2] cycloaddition. This innovative approach provides a rapid assembly of complex structures, which could be beneficial for the synthesis of compounds like N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide .
Synthesis of Selective Inhibitors
A series of N-(Pyridin-3-yl)benzamides has been synthesized, demonstrating potent inhibition of human aldosterone synthase (CYP11B2) without affecting other enzymes such as CYP17 and CYP19. This specificity is crucial for the development of selective drugs and could inform the synthesis of related compounds .
Stearoyl-CoA Desaturase-1 Inhibitors
Further optimization of benzamide derivatives has led to the identification of potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in fatty acid metabolism. These findings are significant for the development of therapeutic agents targeting metabolic diseases and could be relevant for the analysis of similar benzamide-based compounds .
Intermolecular Interactions in Antipyrine-like Derivatives
The synthesis and characterization of antipyrine derivatives have been complemented with Hirshfeld surface analysis and DFT calculations. These studies provide insights into the intermolecular interactions and stability of benzamide crystals, which are essential for understanding the physical and chemical properties of related compounds .
Cyclization of Benzamides
The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides has been studied, revealing potential pathways for the formation of benzoxazines. This research could inform the chemical reactions analysis of similar benzamide compounds .
Colorimetric Sensing of Fluoride Anions
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and shown to exhibit colorimetric sensing of fluoride anions. This property is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, which could be relevant for the molecular structure analysis of related benzamides .
Molecular Structure and Antioxidant Activity
A novel benzamide compound's molecular structure has been analyzed using X-ray diffraction and DFT calculations, revealing its antioxidant properties. This comprehensive analysis could be applied to the study of similar benzamide derivatives .
Crystal Structure and Computational Studies
The crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide has been determined, providing valuable data for the molecular structure analysis of related compounds. The network of hydrogen bonds identified is crucial for understanding the compound's stability .
Neuroleptics and Analogs
The crystal and molecular structure analysis of benzamide neuroleptics and analogs has been conducted, offering insights into the lack of antipsychotic activity in certain compounds. This research could be significant for the chemical reactions analysis of benzamide derivatives with neuroleptic potential .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into compounds with structural similarities to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide often focuses on their synthesis, chemical reactions, and potential applications in medicinal chemistry and material science. For example, the study of polyoxygenated cyclohexenes isolated from Uvaria calamistrata highlights the interest in cyclohexene derivatives for their potential biological activities and chemical properties (Zhou, Chen, & Yu, 1999). Similarly, the selective hydrogenation of phenol derivatives to cyclohexanone, as demonstrated using a palladium catalyst on carbon nitride, indicates the relevance of such transformations in industrial chemistry and the production of intermediates for various applications (Wang, Yao, Li, Su, & Antonietti, 2011).
Potential Biological Applications
While direct references to the biological applications of this compound were not found, research on structurally related compounds provides valuable clues. For instance, compounds featuring similar structural motifs have been investigated for their histone deacetylase inhibitory activity, which is significant in cancer research and the development of new therapeutic agents (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009). This suggests that this compound could potentially be explored for similar biological applications, given its structural resemblance to known active compounds.
Mécanisme D'action
Target of Action
Similar compounds have been found to have anticancer activity, suggesting potential targets within cancer cell lines .
Biochemical Pathways
The compound likely affects biochemical pathways related to cell cycle regulation and apoptosis. Disruption of these pathways can lead to the death of cancer cells
Pharmacokinetics
A study on similar compounds suggests that they obey lipinski’s rule of five, indicating good bioavailability . This rule predicts that a compound with certain molecular properties is likely to be an orally active drug in humans.
Result of Action
The result of the compound’s action is likely the induction of apoptosis in cancer cells, leading to their death . This is based on the observed effects of similar compounds.
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-14(13-6-7-15-16(10-13)22-11-21-15)8-9-18-17(20)12-4-2-1-3-5-12/h1-2,6-7,10,12,14,19H,3-5,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOKUEAAJFTKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)

![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)
![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)
![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)
![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)
![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)

![2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2499833.png)

